Differential Absolute Bioavailability: R-(+)-α-Lipoic Acid vs. S-(−)-α-Lipoic Acid in Healthy Humans
In a randomized crossover study of 12 healthy volunteers receiving single 200 mg oral doses of racemic α-lipoic acid as an oral solution, the absolute bioavailability (Fabs) of the R-(+)-enantiomer was 38±15%, significantly higher than the 28±14% observed for the S-(−)-enantiomer (P<0.001), representing a 36% relative increase in systemic exposure for the biologically active R-form [1]. Cmax values similarly favored the R-enantiomer (1.95 μg/mL vs. 1.17 μg/mL; P<0.001), as did AUC (0.65 μg·h/mL vs. 0.37 μg·h/mL; P<0.001) [1]. These findings were corroborated in a 2015 rat study where the AUC of RLA was approximately 1.26-fold higher than that of SLA after oral administration of the racemic mixture [2].
| Evidence Dimension | Absolute oral bioavailability (Fabs) of enantiomers from racemic mixture |
|---|---|
| Target Compound Data | R-(+)-α-lipoic acid: 38±15% |
| Comparator Or Baseline | S-(−)-α-lipoic acid: 28±14% |
| Quantified Difference | 36% relative increase; P<0.001 |
| Conditions | Healthy human volunteers (n=12); 200 mg racemic α-lipoic acid oral solution; enantioselective HPLC assay |
Why This Matters
Selection of RLA-enriched or enantiopure material over generic rac-LA directly impacts systemic exposure and downstream biological effect magnitude, with the R-enantiomer providing 36% greater bioavailability from equivalent administered doses.
- [1] Hermann R, Niebch G, Borbe HO, et al. Enantioselective pharmacokinetics and bioavailability of different racemic α-lipoic acid formulations in healthy volunteers. Eur J Pharm Sci. 1996;4(3):167-174. View Source
- [2] Kim E, Kim H, Lee J, et al. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. Pharmaceutics. 2015;7(3):213-223. View Source
